3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyridazine ring, and a benzo-dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, which can be synthesized through the cycloaddition of pyridine N-imine with alkynyl heterocycles . The piperidine ring is then introduced via nucleophilic substitution reactions . The final step involves the coupling of the pyridazine and piperidine rings with the benzo-dioxine structure under specific reaction conditions, such as the use of glacial acetic acid as an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its calcium sensitizing effects.
Pharmacology: The compound is studied for its inhibitory effects on phosphodiesterase enzymes, which play a role in various physiological processes.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets:
Calcium Sensitization: The compound stabilizes calcium-induced conformational changes in troponin C, enhancing cardiac muscle contraction.
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, which have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(6-(piperazin-1-yl)pyridazin-3-yl)butanamide hydrochloride
- N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
- Pyridazinone derivatives
Uniqueness
3-methyl-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its combination of a piperidine ring, a pyridazine ring, and a benzo-dioxine structure. This combination imparts distinct pharmacological properties, such as calcium sensitization and phosphodiesterase inhibition, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
2-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-24(32-22-8-4-3-7-21(22)31-17)25(30)26-19-11-9-18(10-12-19)20-13-14-23(28-27-20)29-15-5-2-6-16-29/h3-4,7-14,17,24H,2,5-6,15-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDPMHTWTXVEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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